(E)-3-(4-hydroxy-3-methoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one
Overview
Description
(E)-3-(4-hydroxy-3-methoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one is a chalcone derivative, a type of natural compound known for its diverse biological activities. Chalcones are aromatic ketones with two phenyl rings that are precursors to flavonoids and isoflavonoids. This compound is of particular interest due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities .
Mechanism of Action
Target of Action
The primary target of 2’,4-Dihydroxy-3-methoxychalcone is the viral neuraminidase protein (EC 3.2.1.18) from two influenza viral strains, H1N1 and H9N2 . Neuraminidase is an important enzyme that allows the release of progeny virions from infected cells, by cleaving sialic acid residues on the surface of host cells and the newly formed virions.
Mode of Action
2’,4-Dihydroxy-3-methoxychalcone inhibits the function of the viral neuraminidase protein . By blocking this enzyme, the compound prevents the virus from budding from the host cell, thereby inhibiting the spread of the virus to other cells .
Biochemical Pathways
2’,4-Dihydroxy-3-methoxychalcone is a secondary metabolite belonging to the flavonoid family and is a bioprecursor of plant flavonoids . It is an important intermediate of the flavonoid biosynthetic pathway . The inhibition of the viral neuraminidase protein affects the viral replication cycle, specifically the release of progeny virions .
Pharmacokinetics
Chalcones in general have been found to exhibit a wide range of pharmacological activities such as antioxidant, anticancer, antimicrobial, antiviral, and anti-inflammatory effects . More research is needed to understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2’,4-Dihydroxy-3-methoxychalcone and their impact on its bioavailability.
Result of Action
The inhibition of the viral neuraminidase protein by 2’,4-Dihydroxy-3-methoxychalcone results in the prevention of the virus from budding from the host cell . This leads to a decrease in the spread of the virus to other cells, thereby potentially reducing the severity of the viral infection .
Biochemical Analysis
Biochemical Properties
2’,4-Dihydroxy-3-methoxychalcone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, chalcone derivatives were tested on sucrose-loaded diabetic albino mice, where compound 4-C achieved promising activity, supported by a docking study .
Cellular Effects
2’,4-Dihydroxy-3-methoxychalcone has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it exhibited cytotoxic activity against cancer cell lines .
Molecular Mechanism
The molecular mechanism of action of 2’,4-Dihydroxy-3-methoxychalcone involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The intramolecular hydrogen bonding between 2’-OH and the carbonyl group decreases the acidity of the hydroxy proton .
Dosage Effects in Animal Models
The effects of 2’,4-Dihydroxy-3-methoxychalcone vary with different dosages in animal models. For male mice with type 2 diabetes, at doses of 200–300 mg/kg/day, 2’, 4’-dihydroxy-4-methoxydihydrochalcone exhibited a hypoglycemic effect comparable to that of metformin, an antidiabetic drug .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 4-hydroxy-3-methoxybenzaldehyde and 2-hydroxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-hydroxy-3-methoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups, potentially forming quinones.
Reduction: The compound can be reduced to form dihydrochalcones.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrochalcones.
Substitution: Halogenated or nitrated chalcones.
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Chalcone: The parent compound of (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, known for its broad range of biological activities.
Flavonoids: A large family of polyphenolic compounds derived from chalcones, including flavones, flavonols, and isoflavones.
Uniqueness
This compound stands out due to its specific substitution pattern, which enhances its biological activity and specificity. The presence of hydroxyl and methoxy groups on the aromatic rings contributes to its potent antioxidant and anticancer properties .
Properties
IUPAC Name |
(E)-3-(4-hydroxy-3-methoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-20-16-10-11(7-9-15(16)19)6-8-14(18)12-4-2-3-5-13(12)17/h2-10,17,19H,1H3/b8-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQQEEYHKPKSER-SOFGYWHQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)C2=CC=CC=C2O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)C2=CC=CC=C2O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 2',4'-Dihydroxy-3'-methoxychalcone has shown a range of promising biological activities in various studies. It exhibits antifungal activity against a variety of fungi, including dermatophytes such as M. gypseum, T. rubrum, and T. mentagrophytes [, , , , ]. This chalcone also demonstrates anticancer potential, showing cytotoxicity against HL-60, HeLa, and MCF-7 cell lines []. Additionally, it possesses antinociceptive properties, showing efficacy in the formalin-induced licking and biting test in mice [, ].
A: The exact mechanism of action for the antifungal activity of 2',4'-Dihydroxy-3'-methoxychalcone is not fully understood. Research suggests that it does not primarily act by disrupting fungal membranes or by inhibiting fungal cell wall synthesis []. This suggests a novel mechanism of action compared to currently used antifungal drugs, making it a promising target for further research.
A: 2',4'-Dihydroxy-3'-methoxychalcone, alongside 2',4′-dihydroxychalcone, is a major bioactive compound found in propolis from Zuccagnia punctata Cav., a plant native to Argentina [, , , ]. These chalcones contribute significantly to the antibacterial and antifungal properties of this propolis, making it a valuable natural product.
A: The presence of hydroxy groups at the C-2' and C-4 positions and a methoxy group at the C-3' position on the chalcone scaffold is crucial for its biological activity [, ]. Studies with structurally similar chalcones suggest that even minor modifications in the substituent positions can impact the potency and selectivity of their effects.
A: While specific details about the metabolism of 2',4'-Dihydroxy-3'-methoxychalcone require further investigation, studies in rats indicate that it undergoes O-methylation []. This process likely involves the addition of a methyl group to the hydroxyl groups, potentially influencing its bioavailability and activity.
A: Yes, computational methods, including molecular docking studies, have been employed to investigate the interactions of 2',4'-Dihydroxy-3'-methoxychalcone with its potential targets [, ]. These studies provide insights into the binding affinities and molecular mechanisms underlying its observed activities.
ANone: Various analytical techniques are employed to characterize and quantify 2',4'-Dihydroxy-3'-methoxychalcone. Common methods include:
- High-performance liquid chromatography (HPLC) coupled with different detectors, such as photodiode array detectors (PAD) [, , ], is used for separation, identification, and quantification.
- Mass spectrometry (MS) techniques, including Electrospray Ionization (ESI) and Flowing Atmosphere-Pressure Afterglow (FAPA) [], are utilized for structural elucidation and studying interactions with other molecules.
- Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about the compound [].
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